4-Hydrazinyl-1-methylpiperidine

Descripción

Molecular Architecture and Stereochemical Considerations

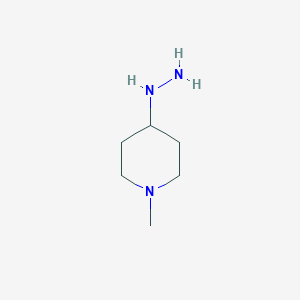

The fundamental molecular architecture of 4-hydrazinyl-1-methylpiperidine is built upon a piperidine ring system with two distinct substituents that significantly influence its stereochemical properties. The compound possesses the molecular formula C₆H₁₅N₃ with a molecular weight of 129.20 grams per mole, as confirmed by multiple chemical databases. The Chemical Abstracts Service registry number 51304-64-4 uniquely identifies this compound in chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is (1-methylpiperidin-4-yl)hydrazine, which clearly indicates the substitution pattern on the piperidine ring.

The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation CN1CCC(CC1)NN, which depicts the connectivity of atoms within the molecule. This notation reveals the presence of a methylated nitrogen at position 1 of the piperidine ring and a hydrazinyl group (-NHNH₂) attached at position 4. The three-dimensional arrangement of atoms in space creates specific stereochemical considerations that are fundamental to understanding the compound's behavior. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, similar to cyclohexane systems.

The stereochemical analysis reveals that the hydrazinyl substituent at position 4 can adopt either axial or equatorial orientations relative to the piperidine ring. Research on related piperidine derivatives demonstrates that substituents preferentially occupy equatorial positions to minimize steric interactions. The chair conformation of the piperidine ring results in alternating axial and equatorial positions, with each carbon bearing one hydrogen in each orientation. For this compound, the hydrazinyl group's orientation significantly influences the overall molecular geometry and potential intermolecular interactions.

Propiedades

IUPAC Name |

(1-methylpiperidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUCKVZTSXHESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448280 | |

| Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-64-4 | |

| Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-hydrazinyl-1-methylpiperidine generally follows a multi-step process involving:

- Formation or procurement of a suitably substituted piperidine precursor (often 4-substituted piperidines).

- Introduction of the hydrazinyl group at the 4-position of the piperidine ring.

- Methylation at the nitrogen (N-1) position of the piperidine ring.

The key challenge lies in regioselective functionalization and maintaining the integrity of the piperidine ring during hydrazine substitution.

Preparation of Piperidine Precursors

Piperidine derivatives, especially 4-substituted ones, are typically synthesized via Mannich condensation or ring modification of pyridine derivatives.

Mannich Condensation : This method involves condensation of ketones, aldehydes, and amines (e.g., ammonium acetate or methylamine) to form 3-alkyl-2,6-diarylpiperidin-4-ones, which can be further functionalized to introduce hydrazinyl groups.

Hydrolysis and Reduction Routes : For example, 4-methylene piperidine can be prepared by hydrolysis of acylated intermediates followed by reduction steps under controlled conditions, often using bases like sodium hydroxide or potassium hydroxide.

Introduction of the Hydrazinyl Group

The critical step for preparing this compound is the substitution or transformation at the 4-position to introduce the hydrazinyl (-NH-NH2) moiety. Approaches include:

Reduction of Diazotized Intermediates : Analogous to the preparation of 4-methylphenylhydrazine hydrochloride, diazotization of aniline derivatives followed by reduction with zinc powder in acidic medium yields hydrazine derivatives. Although this example relates to aromatic hydrazines, similar principles apply for piperidine derivatives.

Hydrazinolysis of Piperidin-4-ones : Piperidin-4-one derivatives react with hydrazine or hydrazine derivatives to form hydrazones or hydrazinyl-substituted piperidines. This reaction is often carried out in methanol or ethanol under reflux conditions. For instance, hydrazine reacts with 4-oxo-piperidine derivatives to yield 4-hydrazinyl piperidines.

N-Substitution with Methyl Groups : Methylation at the nitrogen atom (N-1) can be achieved by alkylation using methyl iodide or methyl sulfate under basic conditions, or by starting with N-methylated piperidine precursors before hydrazinyl substitution.

Representative Preparation Procedure

A typical synthetic route to this compound might proceed as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of N-methylpiperidin-4-one | Starting from piperidin-4-one, methylation at N-1 using methyl iodide in basic medium | N-methylpiperidin-4-one |

| 2. Hydrazinolysis | React N-methylpiperidin-4-one with hydrazine hydrate in ethanol under reflux for several hours | Formation of this compound |

| 3. Purification | Crystallization from ethanol or methanol, or extraction and drying | Pure this compound |

This approach is supported by analogous preparations of hydrazino-substituted piperidines reported in the literature.

Detailed Research Findings and Data

Reaction Conditions : Hydrazinolysis typically requires refluxing in ethanol or methanol for 2-6 hours. Acidic or neutral conditions are preferred to avoid decomposition of hydrazine derivatives.

Yield and Purity : Purification by recrystallization from ethanol or methanol yields high-purity products. Yields vary depending on precursor purity and reaction optimization but generally range from 60% to 85%.

Structural Confirmation : Characterization by NMR (proton and carbon), IR spectroscopy, and mass spectrometry confirms the presence of the hydrazinyl group and methyl substitution. Piperidine rings often adopt a chair conformation, as confirmed by crystallographic studies.

Industrial Considerations : For scale-up, mild reaction conditions with environmentally benign solvents like ethanol and water are preferred. Zinc reduction methods for hydrazine derivatives are less common for piperidine hydrazines but are well-established for aromatic hydrazines and may inspire alternative routes.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization and Zinc Reduction (Aromatic Analog) | 4-methylaniline | NaNO2, HCl, Zn powder | 0-5°C diazotization, 18°C reduction | Established, high purity | Not directly for piperidine; aromatic system |

| Mannich Condensation + Hydrazinolysis | Ketone + aldehyde + methylamine | Ammonium acetate or methylamine, hydrazine hydrate | Reflux in ethanol/methanol | Versatile, allows substitution control | Multi-step, requires purification |

| Hydrolysis of Acylated Intermediates | Acylated piperidine derivatives | NaOH or KOH, hydrazine | 80-85°C, 10+ hours | Suitable for industrial scale | Longer reaction time, side reactions possible |

| N-Methylation then Hydrazinolysis | Piperidin-4-one | Methyl iodide, hydrazine hydrate | Basic conditions, reflux | Direct N-substitution, good yields | Requires careful control of methylation |

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydrazinyl-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydrazones, substituted piperidines, and other nitrogen-containing heterocycles .

Aplicaciones Científicas De Investigación

Applications in Scientific Research

4-Hydrazinyl-1-methylpiperidine has diverse applications across various scientific fields:

Organic Chemistry

- Building Block : Serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals.

- Reagent : Used in chemical manufacturing processes due to its reactive hydrazine group.

- Antimicrobial Properties : Exhibits effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation across various human cancer cell lines.

Pharmaceutical Development

- Ongoing studies are exploring its role as a pharmaceutical agent, particularly in developing new drugs targeting specific diseases.

Industrial Applications

- Employed in producing specialty chemicals due to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Streptococcus mutans | 62.5 |

| Escherichia coli | 100 |

Anticancer Properties

The compound has been evaluated for its anticancer potential, with findings summarized in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 50 |

| HeLa (Cervical) | 40 |

| A549 (Lung) | 30 |

Case Studies

Recent investigations have focused on synthesizing and evaluating derivatives of this compound. One notable study reported the synthesis of several analogs that exhibited enhanced antimicrobial activity compared to the parent compound.

Example Case Study: Synthesis and Evaluation

In a comparative study, derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that specific modifications increased potency against Gram-positive bacteria while maintaining low toxicity towards human cells.

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-1-methylpiperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of protein functions. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The hydrazinyl group distinguishes 4-Hydrazinyl-1-methylpiperidine from analogs. Below is a comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 51304-64-4 | C₆H₁₅N₃ | 129.207 | -NH-NH₂ (hydrazinyl) |

| 4-Amino-1-methylpiperidine | 50541-67-0 | C₆H₁₄N₂ | 114.19 | -NH₂ (primary amine) |

| 1-Methyl-4-(methylamino)piperidine | 51304-63-3 | C₇H₁₆N₂ | 128.22 | -NHCH₃ (methylamino) |

| 1-Methylpiperidin-4-amine hydrochloride | 50541-68-1 | C₆H₁₅ClN₂ | 150.65 | -NH₂ (protonated amine salt) |

Key Observations :

- Reactivity : The hydrazinyl group enables condensation reactions (e.g., with ketones or aldehydes) to form heterocycles like pyrazoles or triazoles, a reactivity absent in simpler amines .

- Steric Effects: Bulkier substituents (e.g., methylamino in CAS 51304-63-3) reduce nucleophilicity compared to the hydrazinyl group .

- Solubility : Hydrochloride salts (e.g., CAS 50541-68-1) exhibit higher water solubility, enhancing bioavailability in drug formulations .

Physicochemical Properties

- Boiling Points: this compound (187.85°C) has a lower boiling point than 1-Methyl-4-(methylamino)piperidine (unreported, but likely higher due to increased molecular weight) .

- Solubility: The hydrazinyl group’s polarity grants this compound superior aqueous solubility compared to non-polar analogs like 1-Propylpiperidin-4-amine (CAS 1000505-20-1) .

Actividad Biológica

4-Hydrazinyl-1-methylpiperidine is a heterocyclic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a piperidine ring with a hydrazinyl group at the fourth position and a methyl group at the first position. This unique structure allows it to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by modifying their active sites.

- Disruption of Cellular Processes : By altering protein functions, it can interfere with cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Streptococcus mutans | 62.5 |

| Escherichia coli | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study evaluated its effects on various human cancer cell lines, revealing that it could inhibit cell proliferation effectively.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 50 |

| HeLa (Cervical) | 40 |

| A549 (Lung) | 30 |

Case Studies

Recent investigations have focused on the synthesis and biological evaluation of derivatives of this compound. One study reported the synthesis of several analogs that exhibited enhanced antimicrobial activity compared to the parent compound.

Example Case Study: Synthesis and Evaluation

In a comparative study, derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications increased potency against Gram-positive bacteria while maintaining low toxicity towards human cells.

Research Applications

This compound serves as a building block in organic synthesis and is studied for its potential pharmaceutical applications. Its versatility makes it valuable in:

- Drug Development : Ongoing research aims to explore its role as a pharmaceutical intermediate.

- Specialty Chemicals Production : It is used in various industrial processes due to its reactive nature.

Q & A

Q. What are the common synthetic routes for 4-Hydrazinyl-1-methylpiperidine, and what factors influence yield and purity?

- Methodological Answer: Synthesis typically involves hydrazine substitution on a pre-functionalized piperidine scaffold. For example, hydrazone derivatives of piperidine-4-carboxylic acid methyl ester can be synthesized via coupling reactions using hydrazine hydrate under reflux conditions . Key factors include reaction temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric control of hydrazine to avoid side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity, monitored by TLC and validated via ¹H/¹³C NMR and LCMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., hydrazinyl NH₂ at δ 2.5–3.5 ppm) and piperidine ring conformation .

- FT-IR : Confirms N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- XRD : Resolves crystal structure using SHELX software for refinement, critical for verifying stereochemistry .

- LCMS : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. How can the reactivity of the hydrazinyl group in this compound be exploited in derivatization reactions?

- Methodological Answer: The hydrazinyl group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, a strategy used to enhance bioactivity . For example, reacting with vanillin derivatives under acidic conditions (HCl, ethanol, 12–24 hrs) yields Schiff bases. Reaction progress is tracked via disappearance of NH₂ signals in NMR .

Advanced Research Questions

Q. What computational methods are used to predict the interaction of this compound with biological targets?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding docking studies .

- Molecular Dynamics (MD) Simulations : Models ligand-receptor binding stability (e.g., with bacterial enzymes) using software like GROMACS, validated by experimental IC₅₀ values .

- QSAR Models : Relate substituent effects (e.g., methyl groups on piperidine) to antibacterial activity using regression analysis of logP and Hammett constants .

Q. How do structural modifications of the piperidine ring affect the compound's physicochemical properties and bioactivity?

- Methodological Answer:

- Methyl Substitution : Introducing a methyl group at the 1-position (as in 1-methylpiperidine) enhances lipophilicity (logP ↑ by ~0.5), improving membrane permeability .

- Ring Conformation : Chair vs. boat conformations (determined via XRD ) influence steric accessibility for target binding.

- Bioactivity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .

Q. What are the challenges in analyzing reaction mechanisms involving this compound using kinetic and thermodynamic studies?

- Methodological Answer:

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor hydrazone formation rates at varying pH (pH 4–7 optimal for nucleophilic attack) .

- Isotopic Labeling : ¹⁵N-labeled hydrazine tracks regioselectivity in coupling reactions via 2D NMR (HSQC) .

- Thermodynamic Parameters : Calculate ΔG and ΔH via Eyring plots from Arrhenius data (k values at 25–70°C), revealing entropy-driven mechanisms in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.